Tributyl(hexyl)phosphanium chloride
Description
Tributyl(hexyl)phosphanium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, one hexyl group, and a chloride counterion. Quaternary phosphonium salts are widely used in industrial applications, including as phase-transfer catalysts, ionic liquids, and antimicrobial agents, due to their thermal stability and tunable solubility .
Properties
CAS No. |
56375-76-9 |
|---|---|
Molecular Formula |
C18H40ClP |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
tributyl(hexyl)phosphanium;chloride |
InChI |
InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AEMACIJBXGZKLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Tributyl(hexyl)phosphine oxide.
Reduction: Tributyl(hexyl)phosphine.
Substitution: Various phosphonium salts depending on the substituent introduced.
Scientific Research Applications
Tributyl(hexyl)phosphonium chloride is a quaternary phosphonium salt (QPS) that has a variety of applications, particularly in scientific research. It is important to note that, according to one source, this chemical is intended for research purposes only and not for human therapeutic or veterinary applications.
Decontamination
Tributyl(hexyl)phosphonium chloride can be used in methods for purifying biomass-derived pyrolysis oil . It is one of several phosphonium ionic liquids that can be used to deoxygenate biomass-derived pyrolysis oil . Further, ionic liquids, including phosphonium ionic liquids, can remove nitrogen compounds, metals, and phenolic compounds .
Antimicrobial applications
Quaternary phosphonium salts (QPSs), including tributyl(hexyl)phosphonium chloride, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . QPSs have been tested against Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungi Candida albicans and Trichophyton mentagrophytes . Research indicates that the length of the alkyl substituent is responsible for the antimicrobial properties of phosphonium ionic liquids (PILs) .
Mechanism of Action
The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Biological Activity
Tributyl(hexyl)phosphanium chloride (TTPC) is a quaternary phosphonium compound that has gained attention for its diverse biological activities. This article explores its antimicrobial properties, cytotoxicity, and potential applications in various fields, supported by data from recent studies.
Overview of this compound
TTPC is characterized as a quaternary phosphonium salt, which is part of a broader class of compounds known for their antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, making it a candidate for various applications in medicine and agriculture.
Antimicrobial Activity
TTPC has shown significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study reported that TTPC exhibited high activity against Staphylococcus aureus , Bacillus cereus , and Escherichia coli , with minimal inhibitory concentrations (MICs) indicating potent efficacy against these pathogens .
- Comparative studies with other phosphonium salts revealed that TTPC had superior activity against methicillin-resistant strains of S. aureus (MRSA), highlighting its potential as an effective biocide .
-
Cytotoxicity Assessment :
- The cytotoxic effects of TTPC were evaluated using normal liver cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential pharmaceutical applications .
- In acute toxicity studies, TTPC was classified as having low acute oral toxicity (LD50 = 611 mg/kg) but was found to be corrosive to the eyes, necessitating careful handling .
- Environmental Impact :
Summary of Biological Activity Data
The antimicrobial mechanism of TTPC involves the disruption of microbial cell membranes due to its cationic nature. This disrupts the integrity of the membrane, leading to leakage of cellular contents and eventual cell death. Additionally, the hydrophobic interactions facilitated by the alkyl chains enhance its ability to penetrate lipid membranes, further contributing to its efficacy against various pathogens .
Q & A
Q. Advanced
- Solvent Selection : Pair with immiscible organic solvents (e.g., toluene) and aqueous phases to enhance interfacial catalysis.
- Concentration Ratios : Maintain a 5–10 mol% catalyst loading relative to substrates, balancing cost and efficiency.
- Temperature Control : Operate below 80°C to prevent thermal decomposition (verified via TGA).
- Stirring Efficiency : Use high-shear mixing (≥1000 rpm) to maximize interfacial surface area.
Biphasic systems enable catalyst recovery (>90% via phase separation), reducing leaching .
How does the chloride ion influence interactions with transition metal complexes in catalysis?
Advanced
The chloride counterion can act as a weak ligand, modulating metal complex stability. For example, in palladium-catalyzed cross-coupling, chloride may displace stronger ligands (e.g., PPh₃), altering reaction pathways. Spectroscopic studies (e.g., UV-Vis, X-ray crystallography) reveal coordination patterns. Competitive experiments with bromide or tetrafluoroborate salts show reduced activity, highlighting chloride’s role in stabilizing active species .
How can contradictions in solvation dynamics studies be resolved?
Q. Advanced
- Dielectric Spectroscopy : Compare dielectric relaxation times in polar (acetonitrile) vs. non-polar (hexane) solvents.
- Molecular Dynamics (MD) Simulations : Model cation-anion interactions and solvent ordering.
- Solubility Studies : Use Hansen solubility parameters to correlate with experimental solubility data.
Contradictions often arise from solvent purity or measurement techniques; replicate studies under controlled humidity (<10 ppm H₂O) are critical .
What protocols ensure stability during handling and storage?
Q. Basic
- Storage : Keep in amber glass under argon at –20°C to prevent hydrolysis.
- Handling : Use gloveboxes (O₂ <1 ppm, H₂O <10 ppm) for sensitive reactions.
- Compatibility : Avoid polypropylene containers due to chloride-induced corrosion; use PTFE or glass instead .
How to design experiments investigating electrochemical behavior in ionic liquid electrolytes?
Q. Advanced
- Cyclic Voltammetry : Use a three-electrode cell (Pt working electrode) to study redox windows (typically –2.0 to +2.0 V vs. Ag/AgCl).
- Impedance Spectroscopy : Measure ionic conductivity (10⁻³–10⁻² S/cm) across temperatures (25–100°C).
- Electrolyte Composition : Blend with LiTFSI to enhance lithium-ion mobility while maintaining low volatility .
What are key considerations for preparing standard solutions for quantitative analysis?
Q. Basic
- Solvent Selection : Use dry acetonitrile (H₂O <50 ppm) to prevent hydrolysis.
- Weighing Accuracy : Employ microbalances (±0.01 mg) for dilute solutions (<1 mM).
- Volumetric Calibration : Validate glassware at 20°C to ensure precision.
Reference USP protocols for analogous phosphonium salts (e.g., mobile phase preparation in chromatographic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
